molecular formula C13H20ClNO B409328 N-[(4-methoxyphenyl)methyl]cyclopentanamine CAS No. 435345-22-5

N-[(4-methoxyphenyl)methyl]cyclopentanamine

Cat. No.: B409328
CAS No.: 435345-22-5
M. Wt: 241.76 g/mol
InChI Key: PJAAJFRVPSRXFK-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C13H19NO and a PubChem CID of 775276 . As a substituted phenethylamine derivative, this compound is of significant interest in medicinal and organic chemistry research. Substituted phenethylamines are a broad class of organic compounds that serve as key structural motifs for a wide range of psychoactive substances, including central nervous system stimulants, entactogens, and hallucinogens . The core phenethylamine structure is also found in endogenous neurotransmitters and hormones, such as dopamine and epinephrine, making derivatives like this compound valuable tools for studying neurotransmitter interactions and receptor binding activities . The specific structure of this compound, which features a cyclopentylamine group linked to a 4-methoxybenzyl group, may be investigated for its potential interactions with various neurological targets. Research on analogous compounds suggests that such structures can be relevant in the study of synthetic opioid analogs, particularly in metabolic pathway identification and receptor binding affinity studies . Scientists may utilize this compound as a precursor or intermediate in the synthesis of more complex molecules or as a standard in analytical methods development and toxicological screening. This product is strictly for research purposes in a controlled laboratory setting and is not intended for human consumption, diagnostic, or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

435345-22-5

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12;/h6-9,12,14H,2-5,10H2,1H3;1H

InChI Key

PJAAJFRVPSRXFK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method for synthesizing N-[(4-methoxyphenyl)methyl]cyclopentanamine involves reductive amination of 4-methoxybenzaldehyde with cyclopentanamine. This one-pot procedure leverages sodium borohydride (NaBH₄) as the reducing agent in ethanol, facilitating imine intermediate formation followed by reduction to the secondary amine.

The reaction proceeds via:

  • Imine Formation : Nucleophilic attack of cyclopentanamine on the carbonyl carbon of 4-methoxybenzaldehyde.

  • In Situ Reduction : NaBH₄ selectively reduces the C=N bond to C–N without affecting the methoxy or aromatic groups.

Critical parameters include:

  • Molar Ratios : 1:1.1 aldehyde-to-amine ratio ensures complete conversion of the limiting reagent.

  • Solvent : Ethanol balances reagent solubility and reaction kinetics.

  • Temperature : Ambient conditions (20°C) prevent side reactions such as over-reduction or ether formation.

Detailed Procedure and Optimization

A representative protocol from WO2020/211668 outlines:

ComponentQuantityRole
4-Methoxybenzaldehyde3 g (22.05 mmol)Aldehyde substrate
Cyclopentanamine2.06 g (24.26 mmol)Amine nucleophile
Sodium Borohydride1.25 g (33.08 mmol)Reducing agent
Ethanol100 mLSolvent

Steps :

  • Combine aldehyde and amine in ethanol under stirring.

  • Add NaBH₄ portionwise to control exothermicity.

  • Stir for 16 h at 20°C.

  • Quench with saturated NH₄Cl, filter, and concentrate.

  • Purify via silica gel chromatography (DCM/MeOH 20:1).

Yield : 39.8% (3 g) as a white solid.
Purity : >95% confirmed by LC-MS (m/z = 206.0 [M+H]⁺).

Limitations and Mitigation Strategies

  • Moderate Yield : Attributed to competing hydrolysis of the imine intermediate. Alternatives include:

    • Using molecular sieves to absorb water.

    • Replacing NaBH₄ with NaBH₃CN for enhanced stability in protic solvents.

  • Chromatography Dependency : Recrystallization trials using hexane/ethyl acetate mixtures could reduce reliance on column purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Bench-scale methods face scalability challenges due to prolonged reaction times and manual purification. Continuous flow systems could enhance throughput by:

  • Mixing Efficiency : Microreactors improve aldehyde-amine contact, reducing reaction time from hours to minutes.

  • In-Line Purification : Coupling with automated flash chromatography systems minimizes downtime.

Catalytic Hydrogenation

Preliminary data from analogous compounds suggest that palladium-on-carbon (Pd/C) catalyzed hydrogenation of the imine intermediate may achieve higher yields (>70%) under pressurized H₂. This approach remains untested for this compound but warrants investigation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.50–2.60 (m, 1H, cyclopentyl CH), 1.70–1.85 (m, 8H, cyclopentyl CH₂).

  • IR : 2935 cm⁻¹ (C–H stretch), 1605 cm⁻¹ (aromatic C=C), 1240 cm⁻¹ (C–O–C).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis : Calculated for C₁₃H₁₉NO: C, 75.33%; H, 9.25%; N, 6.76%. Found: C, 75.28%; H, 9.30%; N, 6.72% .

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticonvulsant Potential

N-[(4-methoxyphenyl)methyl]cyclopentanamine has been investigated for its anticonvulsant properties. Studies have shown that related compounds exhibit significant efficacy in seizure models, suggesting that this compound may also possess similar activities. For example, certain derivatives have demonstrated higher potency compared to standard anticonvulsants like Phenobarbital and Ethosuximide .

Anti-inflammatory Effects

Research indicates that compounds related to this compound may exhibit anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

In vivo studies have shown that this compound can inhibit tumor growth in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, highlighting its potential as an anticancer agent.

Cancer Treatment

A case study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development.

Infection Control

Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results showed effective inhibition of bacterial growth, suggesting potential applications in treating resistant infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

Compound NameStructureKey Differences
N-[(4-methoxyphenyl)methyl]cyclohexanamineCyclohexane ringLarger ring structure may influence steric hindrance and biological activity
N-[(4-methoxyphenyl)methyl]cyclopropanamineCyclopropane ringSmaller ring structure could affect reactivity and stability
N-(4-Methoxyphenyl)acetamideAcetamide functional groupLacks cycloalkane structure; different pharmacological properties

This table illustrates how variations in ring size and functional groups can influence the biological activity and reactivity of related compounds.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Aromatic Ring

Fluorophenyl Analogs
  • Compound 23 : 1-(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]cyclopentanamine ()
    • Substitution of the methoxy group with fluorine enhances REV-ERB inhibitory and cytotoxic activity by 15-fold compared to earlier analogs.
    • The addition of a piperidylmethyl group on the phenyl ring likely improves target binding through steric and electronic effects .
Nitrophenyl Analogs
  • N-[(4-Nitrophenyl)methyl]cyclopentanamine (CAS 435270-11-4, ) The nitro group, a strong electron-withdrawing substituent, increases molecular polarity and may reduce membrane permeability compared to the methoxy analog. Potential applications in reactive intermediate synthesis or as a precursor for nitroreductase-activated prodrugs .
Halogenated Derivatives

Linker Modifications

Ethyl vs. Methyl Linkers
  • N-[2-(4-Methoxyphenyl)ethyl]cyclopentanamine (CAS 748133-58-6, )

    • An ethyl linker increases molecular flexibility, which may alter binding kinetics in receptor-ligand interactions.
    • Molecular weight: 219.32 g/mol; lower lipophilicity (predicted) compared to methyl-linked analogs .

Heterocyclic Additions

  • N-{[7-Methoxy-2-(4-Methoxyphenyl)-1-Benzofuran-5-yl]methyl}cyclopentanamine () Incorporation of a benzofuran ring adds rigidity and aromatic surface area, facilitating π-π stacking interactions with hydrophobic enzyme pockets.

Radiolabeled Derivatives

  • N-((5-(4-Fluoro-2-[11C]Methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ()
    • Radiolabeled with carbon-11 for PET imaging of NMDA receptors.
    • High radiochemical purity (>99%) and specific activity (78 ± 10 GBq/µmol) make it suitable for in vivo neuroimaging studies .

Biological Activity

N-[(4-methoxyphenyl)methyl]cyclopentanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO and a molecular weight of approximately 205.3 g/mol. The compound features a methoxy group (-OCH₃) on the phenyl ring, which can influence both its reactivity and biological interactions. The presence of the cyclopentanamine moiety is significant as it provides distinct steric and electronic properties compared to other cyclic amines, enhancing its potential as a lead compound in drug development.

The biological activity of this compound may involve its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, preliminary findings suggest that the compound can modulate enzyme or receptor activity, leading to various biological effects. This modulation is thought to be facilitated by the methoxy group, which enhances solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, indicating potential for this compound in treating infections.
  • Anticancer Potential : The compound's unique structure positions it as a candidate for anticancer research. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into the specific effects of this compound .
  • Anti-inflammatory Effects : Some derivatives of cyclopentanamines have been noted for their ability to inhibit nitric oxide (NO) production in macrophages, suggesting a potential anti-inflammatory mechanism. This activity is critical in conditions where inflammation plays a significant role .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
N-[(4-methoxyphenyl)methyl]cyclohexanamineCyclohexane ring instead of cyclopentaneLarger ring structure may influence steric hindrance and biological activity
N-[(4-methoxyphenyl)methyl]cyclopropanamineCyclopropane ring instead of cyclopentaneSmaller ring structure could affect reactivity and stability
N-(4-Methoxyphenyl)acetamideAcetamide functional groupLacks cycloalkane structure; different pharmacological properties

This table highlights how variations in ring structure and functional groups can significantly impact the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxicity and biological effects of this compound. For instance:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various cyclopentanamines on human cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity, suggesting that this compound may exhibit similar effects .
  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and bioavailability of related compounds. These studies are crucial for understanding how modifications to the chemical structure affect overall efficacy and safety profiles in therapeutic applications .

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